molecular formula C17H19NO5S B2736713 Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate CAS No. 955834-24-9

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2736713
CAS No.: 955834-24-9
M. Wt: 349.4
InChI Key: AZLDADMNJKTWME-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

The use of ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics highlights an innovative approach to synthesizing biheteroaryls. The blocking of the C5 position by ester groups prevents the formation of dimers or oligomers, allowing for high yields of the desired products. This method demonstrates a broad applicability for coupling with a variety of heteroaromatics, enabling efficient synthesis pathways for complex organic molecules (Fu, Zhao, Bruneau, & Doucet, 2012).

Antibacterial and Enzyme Inhibition Studies

N'-Substituted benzylidene-2-(2,4-dimethylphenoxy) acetatohydrazides, synthesized from 2,4-dimethylphenol, were evaluated for their antibacterial and enzyme inhibition activities. The azomethine group-containing molecules showed potential biological activities, indicating the versatility of thiophene derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).

Vinylphosphonium Salt Mediated Synthesis

The reaction between dimethyl acetylenedicarboxylate and triphenylphosphine, trapped by ethyl 1H-perimidine-2-carboxylate, yielded compounds with potential for further chemical transformations. The study not only contributed to the field of synthetic organic chemistry but also provided insights into the dynamic NMR spectroscopic study of prototropic tautomerism, showcasing the compound's intricate chemical behavior (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Synthesis of Novel Diamidine Derivatives

The synthesis and evaluation of novel diamidine derivatives of 3,4-ethylenedioxythiophene for their interactions with DNA/RNA and anticancer activity underline the potential of ethyl thiophene derivatives in medical chemistry. These compounds displayed moderate antiproliferative effects against various carcinoma cell lines, suggesting their utility in cancer treatment research (Stolić et al., 2012).

Practical Preparation and Characterization

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate demonstrates the compound's utility in large-scale synthesis. The advantages of this process include operational simplicity and avoidance of strong bases, highlighting its importance in industrial applications (Kogami & Watanabe, 2011).

Properties

IUPAC Name

ethyl 5-[(2,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)12-9-11(21-3)6-7-13(12)22-4/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLDADMNJKTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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